2OH-Bnpp1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2OH-BNPP1 is an inhibitor of BUB1 kinase, a Ser/Thr kinase, used for the treatment of cancer .

Synthesis Analysis

Inhibitors of the Bub1 spindle assembly checkpoint kinase were synthesized and compared with 2OH-BNPP1 . The synthesis started with the formation of Weinreb amide from acyl chloride. Subsequent reaction of Weinreb amide with ethylmagnesium bromide generated cyclopropyl ethyl ketone, which was then used to deliver 1,3-dicarbonyl. The pyrazole core was then formed using a Knorr reaction. Subsequent alkylation of the pyrazole core with benzyl bromide gave ester and functional group interconversion delivered amidine. After the construction of the pyrimidine ring, cyclopropylbenzylpyrazole was obtained by Buchwald–Hartwig amination .Molecular Structure Analysis

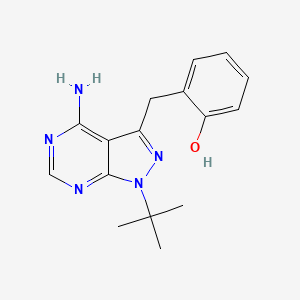

The molecular formula of 2OH-Bnpp1 is C16H19N5O . The molecular weight is 297.35 g/mol .Chemical Reactions Analysis

2OH-BNPP1 is an inhibitor of BUB1 kinase, a Ser/Thr kinase, used for the treatment of cancer . It has been found to be unselective for Bub1 and able to inhibit multiple other kinases at IC 50 s of 30–100 nmol l −1 .Physical And Chemical Properties Analysis

The molecular weight of 2OH-Bnpp1 is 297.35 g/mol. The molecular formula is C16H19N5O .Scientific Research Applications

Role in Inhibiting Bub1 Spindle Assembly Checkpoint Kinase

“2OH-Bnpp1” has been studied as a potential inhibitor of the Bub1 spindle assembly checkpoint kinase. Bub1 is a serine/threonine kinase that plays a central role in mitotic chromosome alignment and the spindle assembly checkpoint (SAC). However, its exact role remains controversial .

In a study, two potential Bub1 inhibitors, “2OH-BNPPI” and “BAY-320”, were evaluated. Both were confirmed to inhibit Bub1 in vitro. However, in cell-based assays, “2OH-BNPP1” was not as effective as “BAY-320” at the concentrations tested .

The study concluded that while “BAY-320” can inhibit Bub1 in cells, “2OH-BNPP1” may not be an effective Bub1 inhibitor in cellulo . This highlights the need for improved Bub1 inhibitors.

Application in Bladder Cancer Research

“2OH-Bnpp1” has been used in bladder cancer research. The study found that Bub1 kinase drives the progression and proliferation of bladder cancer (BCa) by regulating the transcriptional activation of STAT3 signaling .

In this study, a pharmacological inhibitor of Bub1, “2OH-BNPP1”, was able to significantly inhibit the growth of BCa cell xenografts . This suggests that “2OH-BNPP1” could be a potential therapeutic target in BCa treatment .

Safety and Hazards

The safety data sheet for 2OH-BNPP1 indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to unborn child .

Future Directions

Mechanism of Action

Target of Action

2OH-Bnpp1 is primarily an inhibitor of the BUB1 kinase , a Ser/Thr kinase . BUB1 kinase plays a crucial role in mitotic chromosome alignment and the spindle assembly checkpoint (SAC), which are essential processes in cell division .

Mode of Action

2OH-Bnpp1 interacts with its target, BUB1 kinase, by inhibiting its activity . This inhibition disrupts TGFβ signaling by hindering the phosphorylation of key proteins involved in both the canonical and non-canonical TGFβ pathways across a variety of cancerous and normal cell lines in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by 2OH-Bnpp1 is the TGFβ signaling pathway . By inhibiting BUB1 kinase, 2OH-Bnpp1 impairs the TGFβ-induced phosphorylation of proteins that mediate canonical and non-canonical TGFβ signaling in multiple cancer cell lines .

Result of Action

The inhibition of BUB1 kinase by 2OH-Bnpp1 leads to the disruption of TGFβ signaling, which can have significant effects at the molecular and cellular levels . This disruption can effectively suppress TGFβ signaling in a dose-dependent fashion, potentially leading to the treatment of certain types of cancer .

properties

IUPAC Name |

2-[(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-16(2,3)21-15-13(14(17)18-9-19-15)11(20-21)8-10-6-4-5-7-12(10)22/h4-7,9,22H,8H2,1-3H3,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLCFWPPMNPMOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2OH-Bnpp1 | |

Q & A

Q1: What is the mechanism of action of 2OH-BNPP1?

A1: 2OH-BNPP1 is a small molecule inhibitor that targets the kinase activity of Budding Uninhibited by Benzimidazoles-1 (BUB1) [, ]. While the precise binding site and mechanism remain to be fully elucidated, studies suggest that 2OH-BNPP1 directly inhibits BUB1's ability to phosphorylate its substrates, including Histone 2A and components of the TGF-β signaling pathway [, , ]. This inhibition leads to downstream effects on chromosome alignment, cell cycle progression, and TGF-β signaling [, , ].

Q2: How effective is 2OH-BNPP1 at inhibiting BUB1 in cells?

A2: Research suggests that the effectiveness of 2OH-BNPP1 as a BUB1 inhibitor in vivo might be limited. While it displays in vitro inhibition of BUB1, studies utilizing a cell-based assay designed to specifically measure BUB1 inhibition showed that 2OH-BNPP1 failed to inhibit the ectopic H2ApT120 signal generated by the BUB1 kinase region []. Additionally, 2OH-BNPP1 was unable to inhibit endogenous Bub1-mediated Sgo1 localization []. These findings suggest that 2OH-BNPP1 may not effectively inhibit BUB1 in a cellular context.

Q3: What is the impact of 2OH-BNPP1 on the TGF-β signaling pathway?

A4: 2OH-BNPP1 has been shown to inhibit TGF-β signaling in several studies [, , ]. Research suggests that BUB1 interacts with TGF-β receptor subunits, promoting their heterodimerization and downstream signaling []. By inhibiting BUB1's kinase activity, 2OH-BNPP1 disrupts this interaction, leading to reduced SMAD2/3 phosphorylation, impaired TGF-β-mediated transcription, and ultimately, suppression of TGF-β-driven cellular responses like epithelial-mesenchymal transition (EMT) and cell migration [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)

![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)

![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)

![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)

![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)

![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)